REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([NH:10][NH2:11])=[CH:6][CH:5]=1)([O-:3])=[O:2].[C:12](O)(=[O:14])[CH3:13]>>[C:12]([NH:11][NH:10][C:7]1[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:9][CH:8]=1)(=[O:14])[CH3:13]
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Name
|
|
Quantity
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15 g
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Type
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reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)NN
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Name
|
|
Quantity
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24 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
equipped with a stirrer
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Type
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TEMPERATURE
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Details
|
reflux condenser
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Type
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CUSTOM
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Details
|
The solid mass was collected
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Type
|
WASH
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Details
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washed with water
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Type
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DISSOLUTION
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Details
|
dissolved in hot ethanol
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Type
|
TEMPERATURE
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Details
|
The resulting solution was chilled in ice
|
Type
|
CUSTOM
|
Details
|
to give tan needles
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Name
|
|
Type
|
|
Smiles
|
C(C)(=O)NNC1=CC=C(C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |